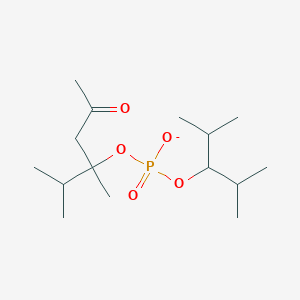![molecular formula C8H9NO5S B14598314 Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]- CAS No. 60007-73-0](/img/structure/B14598314.png)
Benzenesulfonic acid, 4-[(methoxycarbonyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxycarbonylamino)benzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a methoxycarbonylamino group attached to a benzene ring, which is further substituted with a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonylamino)benzenesulfonic acid typically involves the sulfonation of an appropriate aromatic precursor. One common method is the reaction of benzenesulfonic acid with methoxycarbonylamine under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of 4-(methoxycarbonylamino)benzenesulfonic acid may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of environmentally benign solvents and reagents is also a key consideration in industrial production to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxycarbonylamino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(Methoxycarbonylamino)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(methoxycarbonylamino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group is highly reactive and can form strong interactions with various substrates. This reactivity is exploited in catalytic processes and chemical transformations. The methoxycarbonylamino group also contributes to the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid without the methoxycarbonylamino group.
4-(Methoxycarbonyl)benzeneboronic acid: A related compound with a boronic acid group instead of a sulfonic acid group.
Uniqueness
4-(Methoxycarbonylamino)benzenesulfonic acid is unique due to the presence of both the methoxycarbonylamino and sulfonic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
60007-73-0 |
|---|---|
Formule moléculaire |
C8H9NO5S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
4-(methoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(10)9-6-2-4-7(5-3-6)15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clé InChI |
VHSSKAWCKFVNKM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)





![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)


![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
![2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14598321.png)

